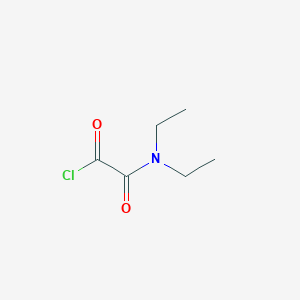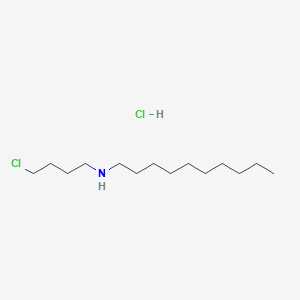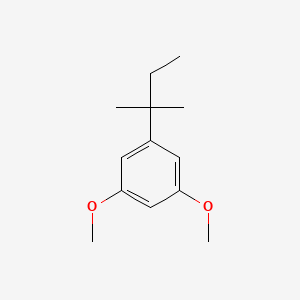
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a 2-methylbutan-2-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, 1,3-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of a strong acid, such as sulfuric acid, to form the desired product . The reaction typically involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,3-dimethoxybenzene through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride, AlCl₃) are employed in Friedel-Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups onto the benzene ring .
Applications De Recherche Scientifique
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,3-dimethoxy-5-(2-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted derivatives . The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar structure with different alkyl substituents.
1,3-Dimethoxybenzene: Lacks the 2-methylbutan-2-yl group, making it less sterically hindered.
1,4-Dimethoxy-2-methylbenzene: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene is unique due to the presence of both methoxy groups and a bulky 2-methylbutan-2-yl group.
Propriétés
Numéro CAS |
83816-35-7 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-6-13(2,3)10-7-11(14-4)9-12(8-10)15-5/h7-9H,6H2,1-5H3 |
Clé InChI |
OZSWIQLYEWBZJO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


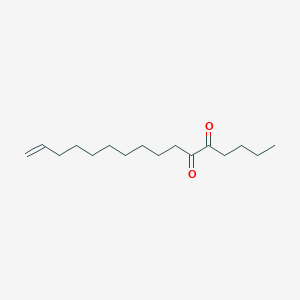


![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
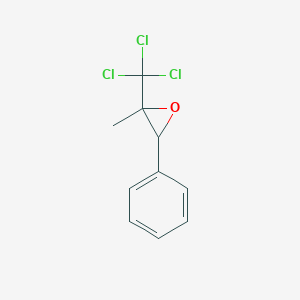
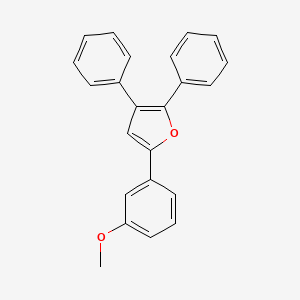
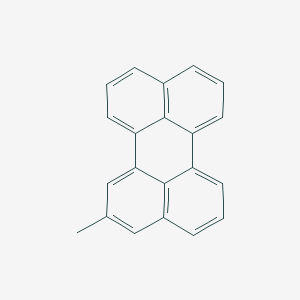
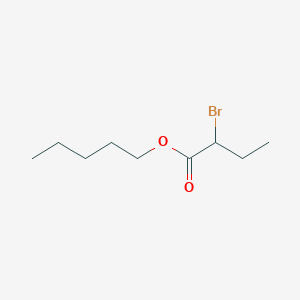
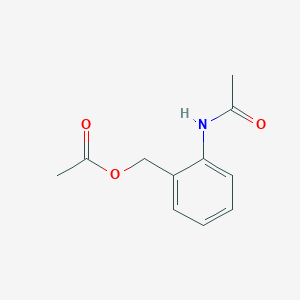
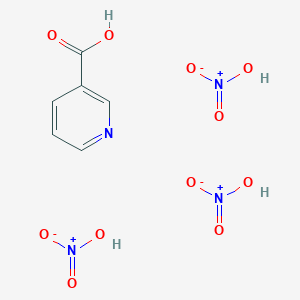
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
